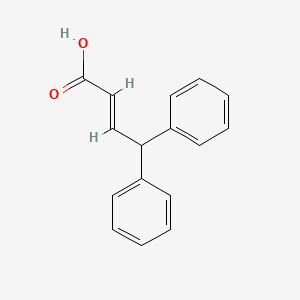

(E)-4,4-diphenylbut-2-enoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-4,4-diphenylbut-2-enoic Acid is an organic compound characterized by the presence of a double bond between the second and third carbon atoms in a four-carbon chain, with phenyl groups attached to the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4,4-diphenylbut-2-enoic Acid typically involves the aldol condensation of benzaldehyde with acetone, followed by a dehydration step to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the enolate intermediate. The reaction mixture is then heated to promote the elimination of water, resulting in the formation of the double bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

(E)-4,4-diphenylbut-2-enoic Acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of saturated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Formation of benzoic acid or benzophenone derivatives.

Reduction: Formation of 4,4-diphenylbutanoic acid.

Substitution: Formation of halogenated or nitrated phenyl derivatives.

Scientific Research Applications

(E)-4,4-diphenylbut-2-enoic Acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-4,4-diphenylbut-2-enoic Acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. For example, it may interact with signaling pathways involved in cell proliferation and apoptosis, thereby exerting its effects on cellular functions.

Comparison with Similar Compounds

Similar Compounds

4,4-diphenylbutanoic Acid: A saturated analog of (E)-4,4-diphenylbut-2-enoic Acid.

4,4-diphenyl-2-butanone: A ketone derivative with similar structural features.

4,4-diphenyl-2-butene: A hydrocarbon with a similar carbon skeleton but lacking the carboxylic acid group.

Uniqueness

This compound is unique due to the presence of both the double bond and the carboxylic acid functional group, which confer distinct chemical reactivity and potential biological activity. This combination of structural features makes it a valuable compound for various applications in research and industry.

Biological Activity

(E)-4,4-diphenylbut-2-enoic acid, also known as a derivative of diphenylbutenoic acid, has garnered attention in scientific research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

This compound is characterized by its unique structure featuring two phenyl groups attached to a butenoic acid backbone. This configuration contributes to its chemical reactivity and biological interactions.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit key enzymes involved in bacterial metabolism, particularly those in the menaquinone biosynthesis pathway. This inhibition affects bacterial growth and viability, making it a potential candidate for developing new antimicrobial agents.

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity may be beneficial in treating conditions characterized by chronic inflammation .

3. Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. It has demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and K562 (leukemia) cells. The mechanism involves inducing apoptosis and cell cycle arrest in the G2/M phase, which is crucial for cancer treatment strategies .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with specific enzymes involved in metabolic pathways, altering their activity and affecting cellular functions.

- Cell Cycle Modulation : It induces cell cycle arrest in cancer cells, preventing their proliferation and promoting programmed cell death .

- Inflammatory Pathway Regulation : By influencing cytokine production, it can mitigate inflammatory responses within tissues.

Case Study 1: Antimicrobial Efficacy

In a study examining various derivatives of diphenylbutenoic acids, this compound was found to significantly inhibit the growth of Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined using standard broth dilution methods, showcasing its potential as an antimicrobial agent.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound | 64 | Escherichia coli |

Case Study 2: Anticancer Activity

A comprehensive study on the effects of this compound on cancer cell lines revealed notable cytotoxicity. The IC50 values were assessed through MTT assays across multiple cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 8 | Apoptosis induction |

| K562 | 5 | G2/M phase arrest |

Properties

Molecular Formula |

C16H14O2 |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

(E)-4,4-diphenylbut-2-enoic acid |

InChI |

InChI=1S/C16H14O2/c17-16(18)12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,15H,(H,17,18)/b12-11+ |

InChI Key |

SCPRHHQFHAYTGN-VAWYXSNFSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(/C=C/C(=O)O)C2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C(C=CC(=O)O)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.